4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO. It is a piperidine derivative that features a 4-methylbenzyl group attached to an ethyl chain, which is further connected to a piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The 4-methylbenzyl chloride reacts with piperidine to form an intermediate compound.
Etherification: The intermediate compound undergoes etherification with an ethylating agent, such as ethyl bromide, to form the final product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or benzyl derivatives.
Scientific Research Applications
4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of receptor-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
- 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
- 4-{2-[(4-Ethylbenzyl)oxy]ethyl}piperidine hydrochloride
Uniqueness
4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is unique due to the presence of the 4-methylbenzyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
4-[2-[(4-methylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-13-2-4-15(5-3-13)12-17-11-8-14-6-9-16-10-7-14;/h2-5,14,16H,6-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYQWOWQEVOFPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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